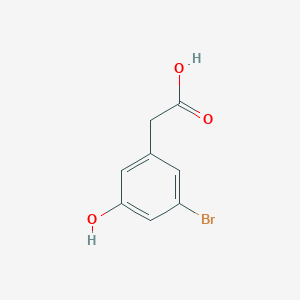

2-(3-Bromo-5-hydroxyphenyl)acetic acid

Overview

Description

The compound of interest, 2-(3-Bromo-5-hydroxyphenyl)acetic acid, is a brominated derivative of hydroxyphenylacetic acid. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and analysis methods are discussed. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a similar compound, was synthesized with a high yield and its molecular structure was analyzed, showing the orientation of substituents and their electronic effects .

Synthesis Analysis

The synthesis of related compounds involves regioselective bromination, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve an 84% yield . This suggests that a similar approach could be applied to synthesize this compound, with considerations for protecting the hydroxy group during the bromination process.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid provides insights into the potential structure of this compound. The methoxy group and the phenyl ring are almost coplanar, and the acetic acid substituent is significantly tilted relative to the ring. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents influence the bond angles . These structural features are likely to be similar in this compound, with the hydroxy group contributing to additional hydrogen bonding.

Chemical Reactions Analysis

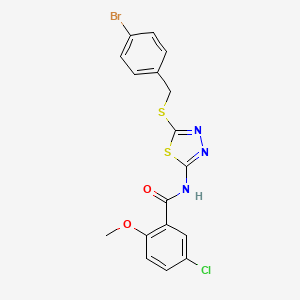

The papers do not directly address the chemical reactions of this compound. However, the study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveals hydrogen bonding motifs and weak π-π interactions, which could be relevant for understanding the reactivity and interaction of brominated phenylacetic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their stability, solubility, and hydrogen bonding capabilities, are discussed. For example, the strong O—H∙∙∙O hydrogen-bonded dimers formed by 2-(3-Bromo-4-methoxyphenyl)acetic acid in the crystal structure indicate a propensity for hydrogen bonding, which could also be expected for this compound . Additionally, the use of high-performance liquid chromatography (HPLC) for the analysis of acidic metabolites suggests that similar analytical techniques could be employed for the physical and chemical characterization of this compound .

Scientific Research Applications

Metabolic Pathways in Rats

2-(3-Bromo-5-hydroxyphenyl)acetic acid has been identified as a metabolite in rats. In a study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism, various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid, and related compounds were identified, suggesting multiple metabolic pathways operative in rats (Kanamori et al., 2002).

Role in Oxidative Stress and Antioxidant Activity

A study on marine red algae identified bromophenols, including this compound, which exhibited significant antioxidant activities. These compounds were found to scavenge alpha, alpha-diphenyl-beta-picrylhydrazyl (DPPH) radicals, indicating potential applications in oxidative stress mitigation and food preservation (Li et al., 2007).

Analytical Chemistry and Biomarker Research

In analytical chemistry, this compound has been involved in methods for determining related compounds in biological samples. A study established a method for the determination of 4-hydroxyphenyl acetic acid and related compounds in human urine, which could be instrumental in cancer biomarker discovery (Yang et al., 2017).

Synthesis and Molecular Structure Studies

Research into the molecular structure of related bromophenol derivatives has been conducted. For instance, studies focused on the synthesis and crystal structure of compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, providing insights into their chemical properties and potential applications in material science and pharmaceuticals (Guzei et al., 2010).

Potential Use in Novel Material Synthesis

Research on novel polymeric materials has explored the use of bromophenol derivatives. These studies aimed to understand the thermal properties and solubility of new polymeric materials, which could have various industrial applications (Kamel et al., 2019).

Safety and Hazards

The safety information for “2-(3-Bromo-5-hydroxyphenyl)acetic acid” indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

It’s worth noting that brominated phenolic compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 2-(3-Bromo-5-hydroxyphenyl)acetic acid is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of complex organic compounds .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

properties

IUPAC Name |

2-(3-bromo-5-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVGCOVCYZLVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934241-94-8 | |

| Record name | 2-(3-bromo-5-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)

![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)